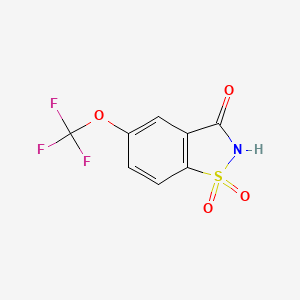![molecular formula C24H25N5O2 B2774580 3-benzyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877647-65-9](/img/structure/B2774580.png)
3-benzyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials. These reactions often involve catalysts and various reaction conditions .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, functional groups present, and the 3D arrangement of atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying the reactivity, mechanism, rate, and the factors affecting these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties include acidity or basicity, reactivity with other substances, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Compounds with similar structural frameworks, such as various purine-diones, have been synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems has been achieved through multi-step processes from purine-dione precursors, highlighting the versatility of purine-based structures in medicinal chemistry (Hesek & Rybár, 1994).
Anti-inflammatory and MAO-B Inhibition
Analogues of purine-diones have demonstrated significant anti-inflammatory activity in models such as adjuvant-induced arthritis in rats, as well as inhibitory activity against cyclooxygenase in vitro, suggesting their potential in developing anti-inflammatory agents (Kaminski et al., 1989). Furthermore, compounds based on the xanthine scaffold, including pyrimido- and diazepino[2,1-f]purinediones, have been designed to target the A2A adenosine receptor and monoamine oxidase B (MAO-B), offering insights into developing dual-target drugs for neurodegenerative diseases (Załuski et al., 2019).
Neurodegenerative Disease Treatment
Research on benzyl-substituted tetrahydropyrazino[2,1-f]purinediones has identified compounds with potent dual-target-directed activity against A1/A2A adenosine receptors and monoamine oxidases, indicating their utility in treating neurodegenerative diseases (Brunschweiger et al., 2014). This highlights the potential of purine-dione derivatives in contributing to symptomatic relief and possibly disease-modifying effects in conditions like Parkinson's disease.
Anticancer Applications
Purine-dione analogs have also been explored for their anticancer activity, with several compounds showing promising inhibition against cancer cell lines, suggesting a pathway for the development of new anticancer agents (Hayallah, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-26-21-20(22(30)29(24(26)31)17-19-11-6-3-7-12-19)28-15-8-14-27(23(28)25-21)16-13-18-9-4-2-5-10-18/h2-7,9-12H,8,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBIHLHQLDVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)

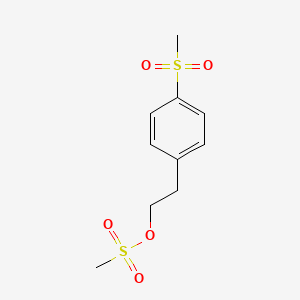
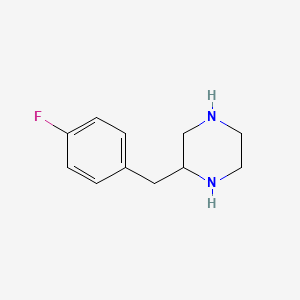
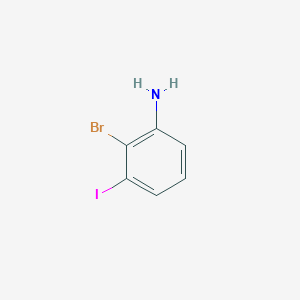
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2774506.png)
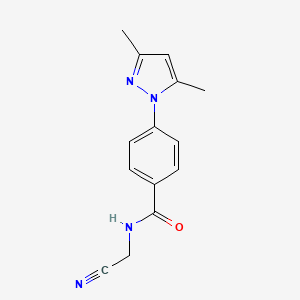
![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)


![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)
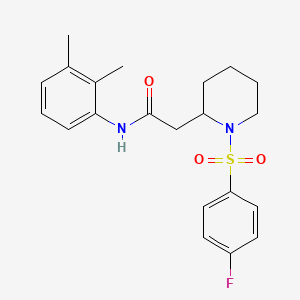
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774516.png)
